![molecular formula C17H19FN2O3S2 B2756889 4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide CAS No. 941950-68-1](/img/structure/B2756889.png)

4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

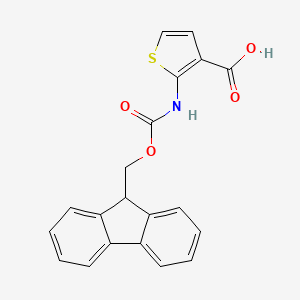

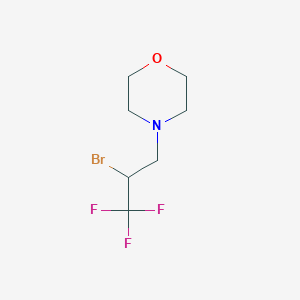

The compound “4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide” is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . It has been studied for its potential as a dual kinase inhibitor against CK2 and GSK3β .

Synthesis Analysis

The synthesis of this compound involves a series of steps, including the design of a novel lead from Hit15, which was identified in silico as a dual kinase inhibitor . The structural analogs of the lead were designed and confirmed by pharmacophore mapping and molecular docking .Molecular Structure Analysis

The molecular structure of this compound is complex, with a fluorophenyl group attached to a sulfonyl group, which is further attached to a butanamide group with a tetrahydrobenzo[d]thiazol-2-yl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .Wissenschaftliche Forschungsanwendungen

Reaction-based Fluorescent Probes

A study by Wang et al. (2012) developed a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols. This probe, designed with a structure related to the sulfonamide group, demonstrated high selectivity and sensitivity, highlighting its potential in environmental and biological sciences for thiophenols sensing. The probe's design incorporated elements that enable fine-tuning of spectroscopic properties and selectivity through a potentially reversible sulfonamide bond, demonstrating a detection limit of 20 nM for thiophenols in water samples with quantitative recovery ranging from 94% to 97% (Wang et al., 2012).

Synthesis of Cyclic Sulfonamides

Greig et al. (2001) reported on the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions. This chemistry led to the creation of substituted hexahydrobenzo[d]isothiazole and hexahydro-2H-benzo[e][1,2]thiazine dioxides, demonstrating the utility of sulfonamide groups in synthesizing complex structures with potential pharmacological applications (Greig et al., 2001).

Anticonvulsant Agents

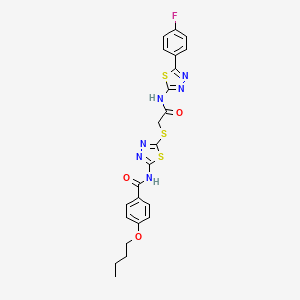

Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, evaluating their anticonvulsant activity. This study highlights the significance of the sulfonamide group in the development of pharmaceuticals, with certain compounds showing protection against picrotoxin-induced convulsion, indicating their potential as anticonvulsant agents (Farag et al., 2012).

Carbonic Anhydrase Inhibitors

Ilies et al. (2003) explored the inhibition of tumor-associated isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives. The study detailed the synthesis of these compounds and their efficacy as inhibitors, suggesting their application in designing potent and selective inhibitors with antitumor properties. This research underscores the role of sulfonamide derivatives in therapeutic development, particularly in cancer treatment (Ilies et al., 2003).

Fluoroalkylative Aryl Migration

He et al. (2015) demonstrated the use of fluorinated sulfinate salts in the fluoroalkylation and aryl migration of conjugated N-arylsulfonylated amides. This process highlights the chemical versatility and applications of sulfonamide derivatives in synthetic chemistry, showcasing their potential in creating complex fluorinated compounds with significant implications in pharmaceutical synthesis and material science (He et al., 2015).

Wirkmechanismus

Target of Action

The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner which causes its deactivation .

Mode of Action

The compound acts as a dual kinase inhibitor against CK2 and GSK3β . By inhibiting these kinases, it prevents the deactivation of PTEN, thus potentially enhancing its tumor suppressor activity .

Biochemical Pathways

The inhibition of CK2 and GSK3β affects the PTEN pathway . PTEN is a tumor suppressor protein that is deactivated when phosphorylated by these kinases . By inhibiting these kinases, the compound prevents PTEN deactivation, potentially leading to reduced tumor growth .

Pharmacokinetics

The compound’s inhibitory activity against ck2 and gsk3β has been demonstrated at concentrations of 19 μM and 067 μM respectively , suggesting that it may have good bioavailability.

Result of Action

The result of the compound’s action is the prevention of PTEN deactivation . This could potentially lead to reduced tumor growth, given PTEN’s role as a tumor suppressor .

Action Environment

As with any organic compound, it should be handled with appropriate safety measures .

Biochemische Analyse

Biochemical Properties

The compound 4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide has been identified as a potential dual kinase inhibitor against CK2 and GSK3β . It interacts with these enzymes, potentially preventing the deactivation of a tumor suppressor protein (PTEN) .

Cellular Effects

The compound’s interaction with CK2 and GSK3β enzymes could have significant effects on cellular processes. By inhibiting these enzymes, this compound may prevent the deactivation of PTEN, thereby influencing cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, this compound acts as a dual kinase inhibitor, binding to CK2 and GSK3β enzymes . This binding interaction may inhibit the enzymes’ activity, preventing them from deactivating PTEN and thus altering gene expression .

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN2O3S2/c18-12-7-9-13(10-8-12)25(22,23)11-3-6-16(21)20-17-19-14-4-1-2-5-15(14)24-17/h7-10H,1-6,11H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVDXYYWHBHDJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-ethyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2756807.png)

![Methyl 3-({[2-(methoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2756811.png)

![Methyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2756812.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2756814.png)

![3-(4-fluorobenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2756822.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2756824.png)

![6-Methyl-[1,2,4]triazolo[1,5-a]pyridine-2-boronic acid](/img/structure/B2756827.png)

![N-(3-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2756828.png)